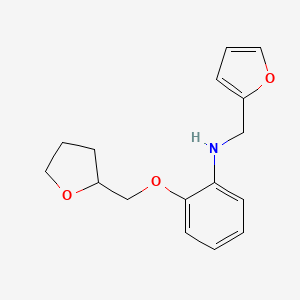
Sodium 8-ethoxyquinoline-5-sulfonate hydrate
Descripción general
Descripción
Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a chemical compound with the molecular formula C11H10NNaO4S·xH2OThis compound is typically found as a white to almost white crystalline powder and is known for its high purity, often exceeding 98% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-ethoxyquinoline-5-sulfonate hydrate involves the sulfonation of 8-ethoxyquinoline. The reaction typically requires the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the 5-position of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt, followed by crystallization and hydration processes to obtain the final hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 8-ethoxyquinoline-5-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-ethoxyquinoline-5-sulfonic acid.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium 8-ethoxyquinoline-5-sulfonate hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 8-ethoxyquinoline-5-sulfonate hydrate involves its ability to chelate metal ions. The quinoline ring system provides a planar structure that can coordinate with metal ions, while the sulfonate group enhances solubility in aqueous solutions. This chelation ability makes it useful in various analytical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Another quinoline derivative known for its metal-chelating properties.
8-Methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
Quinoline-5-sulfonic acid: Lacks the ethoxy group but has similar sulfonation at the 5-position.
Uniqueness
Sodium 8-ethoxyquinoline-5-sulfonate hydrate is unique due to its combination of the ethoxy group and sulfonate group, which provides distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubility and chelation properties .
Propiedades
IUPAC Name |
sodium;8-ethoxyquinoline-5-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDXMZRSQZXAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)





-methanamine](/img/structure/B1439725.png)


![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
